molecular formula C16H22BrN3O3 B276655 [2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile

[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile

货号 B276655
分子量: 384.27 g/mol
InChI 键: KPVRZEZNFRJLAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile is a chemical compound that is commonly known as BMS-986165. It is a small molecule inhibitor that targets TYK2 (tyrosine kinase 2) and is currently being researched for its potential therapeutic applications in various autoimmune diseases.

作用机制

BMS-986165 selectively inhibits TYK2, which is a member of the Janus kinase (JAK) family of kinases. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have a favorable safety profile in preclinical studies. It has also been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases such as psoriasis and lupus. In addition, BMS-986165 has been shown to have a long half-life, which may allow for less frequent dosing in clinical trials.

实验室实验的优点和局限性

One advantage of BMS-986165 is its selectivity for TYK2, which may reduce the risk of off-target effects. However, one limitation is that BMS-986165 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for research on BMS-986165. One direction is to further investigate its safety and efficacy in clinical trials for autoimmune diseases such as psoriasis and lupus. Another direction is to explore its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, research could be done to investigate the optimal dosing and administration of BMS-986165 in clinical trials. Finally, further studies could be done to investigate the potential for combination therapy with other drugs targeting cytokine signaling pathways.

合成方法

The synthesis of BMS-986165 involves several steps. The first step involves the preparation of 2-bromo-6-methoxy-4-nitrophenol, which is then reacted with 2-(4-morpholinyl)ethylamine to produce 2-bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol. This intermediate is then reacted with acetonitrile to produce the final product, [2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile.

科学研究应用

BMS-986165 is currently being researched for its potential therapeutic applications in various autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It has been shown to selectively target TYK2, which is involved in the signaling pathways of various cytokines that play a role in autoimmune diseases. BMS-986165 has also been shown to have a favorable safety profile in preclinical studies.

属性

产品名称

[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile

分子式

C16H22BrN3O3

分子量

384.27 g/mol

IUPAC 名称

2-[2-bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C16H22BrN3O3/c1-21-15-11-13(10-14(17)16(15)23-7-2-18)12-19-3-4-20-5-8-22-9-6-20/h10-11,19H,3-9,12H2,1H3

InChI 键

KPVRZEZNFRJLAN-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OCC#N

规范 SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OCC#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。